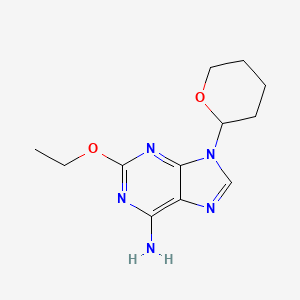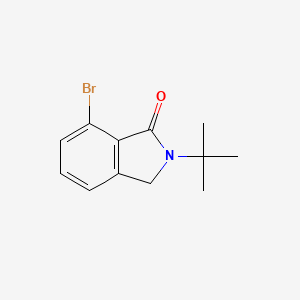
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C14H11NO5 It is known for its unique structure, which includes an acetamido group and a dihydronaphthalenyl acetate moiety
Méthodes De Préparation
The synthesis of 4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate can be achieved through several methods. One common synthetic route involves the acylation of 5,8-dihydroxy-1,4-naphthoquinone derivatives. For instance, the acylation of 2-arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones with acetic anhydride and benzoyl chloride in pyridine yields the corresponding O-acyl derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetamido and acetate groups. Common reagents used in these reactions include acetic anhydride, benzoyl chloride, and pyridine. Major products formed from these reactions include O-acyl derivatives and substituted naphthoquinones.
Applications De Recherche Scientifique
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of specialty chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate involves its interaction with molecular targets and pathways. The compound’s acetamido and dihydronaphthalenyl acetate groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Acetamido-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate can be compared with other similar compounds, such as:
Naphthazarin: A related compound with similar structural features and biological activities.
5,8-Dihydroxy-1,4-naphthoquinone: Another related compound used in similar applications.
2-Arylamino-3-chloro-5,8-dihydroxy-1,4-naphthoquinones: Compounds that undergo similar acylation reactions. The uniqueness of this compound lies in its specific acetamido and acetate groups, which confer distinct reactivity and biological properties.
Propriétés
Numéro CAS |
102626-25-5 |
|---|---|
Formule moléculaire |
C14H11NO5 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
(4-acetamido-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H11NO5/c1-7(16)15-9-3-6-12(20-8(2)17)14-11(19)5-4-10(18)13(9)14/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
HMUQBRQISGTFMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)

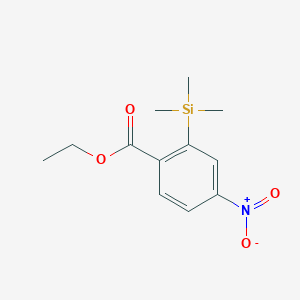
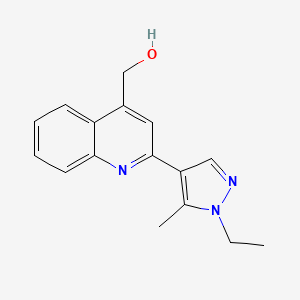
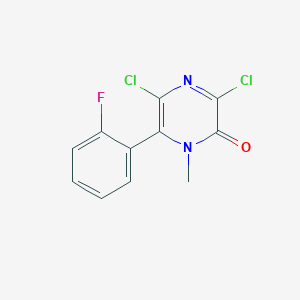
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)
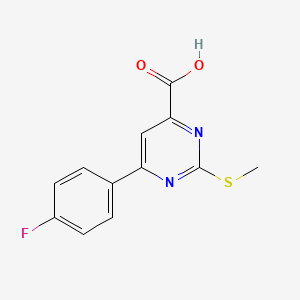

![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)

